5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJNKTWGVWGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248120 | |
| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-34-9 | |
| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37545-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Pyrazin 2 Yl 1,3,4 Thiadiazole 2 Thiol
Established Synthetic Pathways for the 1,3,4-Thiadiazole-2-thiol (B7761032) Core
The construction of the 1,3,4-thiadiazole-2-thiol scaffold is a well-documented process in heterocyclic chemistry, with several reliable methods available. These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.
The most prevalent and straightforward method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of an appropriate acyl or aroyl hydrazide with carbon disulfide in a basic medium. chemicalbook.comnih.govmdpi.com The general mechanism commences with the formation of a dithiocarbazate salt.
The key steps are:
Reaction of a carbohydrazide (B1668358) (R-CO-NH-NH₂) with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (B78521) (KOH) in ethanol (B145695). mdpi.com
This reaction forms a potassium dithiocarbazinate intermediate (R-CO-NH-NH-CSSK).
Intramolecular cyclization of this intermediate occurs upon heating, accompanied by the elimination of a water molecule, to yield the potassium salt of the 5-substituted-1,3,4-thiadiazole-2-thiol.
Subsequent acidification of the reaction mixture with an acid like hydrochloric acid (HCl) precipitates the final product in its thiol/thione tautomeric form. chemicalbook.com
This method is widely applicable and serves as the primary route for introducing various substituents at the C-5 position of the thiadiazole ring, governed by the choice of the initial carbohydrazide.
While the carbon disulfide method is common, several other strategies have been developed for the synthesis of the 1,3,4-thiadiazole-2-thiol core.
Acid-Catalyzed Cyclodehydration: This approach involves the cyclization of N-acylated thiosemicarbazides. The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitate the removal of a water molecule to close the heterocyclic ring.
Oxidative Cyclization: Thiosemicarbazones, derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones, can undergo oxidative cyclization to form 2-amino-5-substituted-1,3,4-thiadiazoles. Oxidizing agents like ferric chloride (FeCl₃) are often employed for this transformation. epstem.net
Thiocarbohydrazide-Based Routes: Thiocarbohydrazide can serve as a versatile precursor. It can be reacted with various electrophiles and subsequently cyclized. For instance, reaction with benzophenone (B1666685) followed by catalytic intracyclization with FeCl₃ yields a 2-hydrazinyl-1,3,4-thiadiazoline derivative, which can be further modified. epstem.netepstem.net
Strategies for Introducing the Pyrazinyl Moiety at Position 5
To synthesize the target compound, 5-pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, the strategy must incorporate a pyrazine-containing starting material. The most direct application of the established synthetic pathways involves pyrazine-2-carbohydrazide (B1222964) as the key precursor. chemicalbook.comresearchgate.net
The synthesis is achieved as follows:
Preparation of Pyrazine-2-carbohydrazide: This essential intermediate is typically prepared from pyrazine-2-carboxylic acid or its amide, pyrazinamide. A common laboratory method involves the esterification of pyrazine-2-carboxylic acid (e.g., with methanol (B129727) or ethanol in the presence of an acid catalyst) to form the corresponding alkyl pyrazinoate, followed by hydrazinolysis with hydrazine (B178648) hydrate. minia.edu.egjyoungpharm.inworldscientific.com
Cyclization with Carbon Disulfide: The prepared pyrazine-2-carbohydrazide is then subjected to the classic cyclization reaction. It is treated with carbon disulfide in the presence of potassium hydroxide and refluxed in ethanol. This one-pot reaction proceeds through the formation of the potassium pyrazinoyl dithiocarbazinate intermediate, which cyclizes upon heating to form the potassium salt of this compound.
Isolation: After completion of the reaction, the mixture is cooled and acidified (e.g., with HCl) to a pH of 6-7 to precipitate the final product, which is then isolated by filtration. chemicalbook.com
This synthetic sequence provides an efficient and direct route to this compound, leveraging a well-established cyclization method.
Derivatization Reactions at the Thiol and Other Active Centers of this compound
The this compound molecule exists in a thiol-thione tautomerism. The presence of the exocyclic sulfur atom and the acidic N-H proton of the thiadiazole ring provides active centers for various derivatization reactions, enabling the synthesis of a diverse library of related compounds.
The thiol group is highly nucleophilic and is the primary site for alkylation and acylation reactions.
S-Alkylation: The sulfur atom can be readily alkylated by reacting the parent compound with various alkylating agents, such as alkyl halides or phenacyl halides. The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent like ethanol or acetone. nih.govresearchgate.net This selective S-alkylation is a common strategy for creating thioether derivatives. researchgate.net
S-Acylation: Similarly, acylation at the sulfur atom can be achieved using acyl chlorides or other acylating agents. These reactions lead to the formation of thioester derivatives.
Below is a table showing representative S-alkylation and S-acylation reactions based on analogous 5-substituted-1,3,4-thiadiazole-2-thiol systems.
| Reactant | Reagent | Conditions | Product Type |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole-2-thiol | Methyl Iodide | NaOH, H₂O, Stir | S-Methyl Thioether nih.gov |
| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | Substituted Phenacyl Bromide | Base, Solvent | S-Phenacyl Thioether researchgate.net |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Dichloroacetyl Chloride | Base, Solvent | S-Dichloroacetyl Thioester |
The formation of Schiff bases (imines) requires a primary amino group. While the parent this compound does not possess a free amino group, Schiff base derivatives are commonly synthesized from related precursors where an amino group is present at the C5 position. researchgate.netijpcbs.com
A common synthetic strategy involves:
Starting with 5-amino-1,3,4-thiadiazole-2-thiol.
Condensing the C5-amino group with an appropriate aldehyde or ketone, such as a substituted benzaldehyde, in a solvent like absolute ethanol with a catalytic amount of glacial acetic acid. researchgate.netsphinxsai.com This reaction forms a 5-(arylideneamino)-1,3,4-thiadiazole-2-thiol.
Alternatively, to obtain a pyrazinyl-containing Schiff base, one could react 5-amino-1,3,4-thiadiazole-2-thiol with pyrazinaldehyde. nih.gov The resulting imine linkage connects the pyrazine (B50134) ring to the thiadiazole core. These iminothiadiazoles are valuable intermediates for synthesizing more complex heterocyclic systems. jmchemsci.com
| Amine Precursor | Carbonyl Compound | Conditions | Product |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol | Substituted Benzaldehyde | Ethanol, Acetic Acid, Reflux | 5-(Substituted-benzylideneamino)-1,3,4-thiadiazole-2-thiol sphinxsai.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 2-Carboxybenzaldehyde | Ethanol, Acetic Acid, Reflux | 2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)benzoic acid researchgate.net |
| 4-Amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | Various Aldehydes | Ethanol, Reflux | Schiff bases of pyrazinyl-triazole-thiol nih.gov |
Hybrid Molecule Construction via Linkage to Other Heterocyclic Systems (e.g., Triazoles, Quinazolinones, Pyrazoles)
The strategic fusion of the this compound scaffold with other heterocyclic systems is a common approach to generate novel molecular entities. This molecular hybridization aims to combine the pharmacophoric features of different rings, potentially leading to compounds with enhanced biological profiles. The thiol group and the pyrazine ring offer reactive sites for linkage to systems such as triazoles, quinazolinones, and pyrazoles.
Linkage with Triazoles:
Hybrid molecules incorporating both 1,3,4-thiadiazole (B1197879) and triazole rings are synthesized through multi-step reactions. A common strategy involves using a precursor of one heterocycle to build the other. For instance, 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety can be obtained by reacting alkylidenecarbodithioate with hydrazonoyl halides. nih.govresearchgate.net Another approach involves the reaction of 5-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromides, which leads to the formation of thiazole-linked triazoles. nih.gov
The synthesis can also proceed by first creating a triazole-thiol compound, which is then alkylated. For example, 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol can be synthesized and subsequently undergo S-alkylation, demonstrating a method to link the triazole and another functional group, which could be a pyrazinyl-thiadiazole moiety. khpi.edu.ua The combination of these heterocyclic nuclei in a single molecule is of interest due to the wide range of biological activities associated with both 1,2,4-triazoles and pyrazoles. khpi.edu.ua
Linkage with Pyrazoles:
The synthesis of pyrazole-containing hybrids often involves multicomponent reactions. For example, pyrazole-based 1,3,4-thiadiazoles have been synthesized by treating N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives with various hydrazonoyl chlorides under basic conditions. nih.gov This highlights a method where a pre-formed pyrazole-thiazole unit is cyclized to introduce the thiadiazole ring. nih.gov
Another synthetic route involves the reaction between 5-(3,4-dimethoxyphenyl)-3-(pyrazin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and phenacyl bromide in ethanol to yield a pyrazine-pyrazolyl-thiazole hybrid. nih.gov This demonstrates the construction of a complex heterocyclic system starting from a pyrazine-substituted pyrazole (B372694) precursor.
Table 1: Examples of Synthesized Thiadiazole-Hybrid Molecules
| Starting Material(s) | Reagents/Conditions | Resulting Hybrid System | Reference |
| Pyrazine-2-carbohydrazide, Carbon disulfide | KOH, Ethanol, then Alkyl/Aryl halide | S-substituted 5-(pyrazin-2-yl)-1,3,4-thiadiazole-2-thiol | General Method |
| 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | α-keto-hydrazonoyl halides, Ethanolic triethylamine | Thiazole-Pyrazolyl-Triazole Hybrid | nih.gov |
| 5-(3,4-dimethoxyphenyl)-3-(pyrazin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide, Ethanol, Reflux | Pyrazinyl-Pyrazolyl-Thiazole Hybrid | nih.gov |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Hydrazonoyl chlorides, Basic conditions, Reflux | Pyrazolyl-Thiazolyl-Thiadiazole Hybrid | nih.gov |
| 2-(4-acetylphenyl)aminopyrazine | Bromine, Dioxane/Ether; then diazonium salt; then 2-phenylthiocarbamoyl-malononitrile | Pyrazine-Thiadiazole Hybrid | nih.gov |
Linkage with Quinazolinones:
The synthesis of thiazole-fused quinazolinones provides a template for how a pyrazinyl-thiadiazole could be linked to a quinazolinone core. The synthesis often starts with an amino-quinazolinone, which is then elaborated to form the fused thiazole (B1198619) ring. mdpi.com A potential strategy to link the pyrazinyl-thiadiazole moiety would involve using a pyrazinyl-thiadiazole derivative with a suitable functional group that can react to form the quinazolinone ring or be attached to a pre-formed quinazolinone.
Green Chemistry Approaches and Catalytic Methods in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. The synthesis of this compound and its derivatives has benefited from the application of green chemistry principles, including multicomponent reactions, ultrasound irradiation, and the use of efficient catalysts.
Ultrasound-Assisted Synthesis:
Ultrasound irradiation has emerged as a green technique to promote chemical reactions, often leading to shorter reaction times and higher yields. An efficient multicomponent method for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids utilizes ultrasound irradiation. mdpi.com This reaction proceeds between 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, and 2-mercaptoacetic acid in ethanol, highlighting a catalyst-free and efficient protocol. mdpi.com
Catalytic and One-Pot Syntheses:
One-pot reactions are highly valued in green chemistry as they reduce the need for purification of intermediates, saving solvents and energy. A one-pot, three-component reaction for synthesizing nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, and Meldrum's acid in the presence of acetic acid has been reported. bohrium.com This method proceeds under mild conditions and offers good yields. bohrium.com
Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10, an environmentally friendly clay catalyst. mdpi.com While not directly synthesizing the title compound, this demonstrates a green catalytic approach for creating complex heterocyclic systems from a thiadiazole-thiol precursor. mdpi.com
The use of acetic acid as a catalyst in refluxing ethanol is a common and relatively green method for preparing Schiff bases from 5-amino-1,3,4-thiadiazole-2-thiol and various aldehydes. researchgate.net
Table 2: Green and Catalytic Synthetic Approaches
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Advantages | Reference |
| Multicomponent Reaction | 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, 2-mercaptoacetic acid | Ultrasound irradiation, Ethanol | 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids | Catalyst-free, Efficient | mdpi.com |
| One-Pot Three-Component Reaction | 5-Amino-1,3,4-thiadiazole-2-thiol, Aromatic aldehydes, Meldrum's acid | Acetic acid, Ethanol, Reflux | nih.govnih.govnih.govThiadiazolo[3,2-a]pyrimidine derivatives | Mild conditions, Good yields | bohrium.com |
| Five-Component Reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free, 65–70 °C | Pyrano[2,3-c]pyrazoles | Solvent-free, Atom economy | mdpi.com |
| Schiff Base Formation | 5-amino-1,3,4-thiadiazole-2-thiol, Aldehydes | Acetic acid, Ethanol, Reflux | Schiff Bases | Simple, Efficient | researchgate.net |
Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties
Advanced Spectroscopic Techniques for Structural Characterization
The structural elucidation of newly synthesized pyrazine-thiadiazole hybrids is systematically achieved through a combination of modern spectroscopic methods. nih.govresearchgate.net Each technique provides unique and complementary information essential for confirming the covalent framework of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is a cornerstone for determining the precise arrangement of atoms in the molecule.
¹H-NMR Spectroscopy: This technique is used to identify the chemical environment of hydrogen atoms. For 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring. nih.govresearchgate.net The presence of a signal for the N-H proton of the thiadiazole ring is a key indicator for the existence of the thione tautomer. nih.gov
¹³C-NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum would display characteristic signals for the carbons of the pyrazine ring and, notably, for the two distinct carbons within the 1,3,4-thiadiazole (B1197879) ring. nih.gov The chemical shift of the C=S carbon is particularly indicative of the thione form. dergipark.org.tr Two-dimensional (2D) NMR techniques can be employed to definitively establish the connectivity between protons and carbons. nih.gov
IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present. The spectrum of this compound would be characterized by absorption bands corresponding to N-H stretching (indicative of the thione form), aromatic C-H stretching from the pyrazine ring, C=N stretching within the heterocyclic rings, and a strong C=S stretching vibration, which further supports the predominance of the thione tautomer. nih.govnih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the molecule. The absorption maxima observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions, which are characteristic of the aromatic pyrazine and thiadiazole rings. This technique is also a valuable tool for investigating the thiol-thione tautomeric equilibrium, as the two forms exhibit different absorption patterns. dergipark.org.trjocpr.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the confirmation of its molecular formula. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural evidence by showing the breakdown of the molecule into smaller, identifiable charged fragments. researchgate.net This technique is crucial for verifying the final structure after synthesis. nih.gov
| Technique | Information Obtained | Key Structural Features Identified |
|---|---|---|
| ¹H-NMR | Chemical environment and connectivity of protons | Pyrazine ring protons, N-H proton |
| ¹³C-NMR | Carbon skeleton structure | Pyrazine and thiadiazole ring carbons, C=S carbon |
| IR | Presence of functional groups | N-H, C=N, C=S, aromatic C-H bonds |
| UV-Vis | Electronic transitions in conjugated systems | Confirmation of aromaticity, study of tautomerism |
| MS | Molecular weight and formula, fragmentation | Molecular ion peak, confirmation of elemental composition |
Tautomeric Equilibrium of the Thiol Group in this compound
A significant structural feature of 2-mercapto-1,3,4-thiadiazole derivatives is their ability to exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon is critical to the molecule's reactivity and interactions.
The equilibrium between the thiol and thione forms of 5-substituted-1,3,4-thiadiazole-2-thiol has been a subject of both experimental and theoretical investigation. nih.govjocpr.com
Experimental Evidence: Spectroscopic studies provide direct evidence for the tautomeric equilibrium. In the IR spectrum, the presence of a C=S (thione) absorption band and the absence of a distinct S-H (thiol) band are strong indicators that the thione form is dominant. nih.gov Similarly, ¹H-NMR spectra often show a signal for the N-H proton, further confirming the prevalence of the thione structure. nih.gov The position of this equilibrium can sometimes be influenced by the solvent. jocpr.com
Theoretical Predictions: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stability of the two tautomers. researchgate.net For related 2-mercapto-1,3,4-thiadiazole compounds, these calculations consistently show that the thione form is energetically more stable than the thiol form. researchgate.net This theoretical finding aligns with and explains the experimental observations that point to the thione structure as the predominant species in both solid and solution phases.
| Feature | Thiol Form | Thione Form (Predominant) |
|---|---|---|
| Key Functional Group | Thiol (-SH) | Thione (C=S) and Amine (N-H) |
| IR Signature | S-H stretch (weak) | C=S stretch (strong), N-H stretch |
| ¹H-NMR Signature | S-H proton signal | N-H proton signal |
| Stability (Theoretical) | Less stable | More stable |
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties that are not directly accessible through experimental means alone. dergipark.org.tr These computational studies are essential for a complete understanding of the structure-property relationships in molecules like this compound.
Theoretical investigations typically involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles for the molecule. researchgate.net
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. acs.org A smaller gap generally implies higher reactivity. dergipark.org.tr
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents or biological targets.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions within the molecule, providing a deeper understanding of bonding and conjugation effects. researchgate.net
Vibrational Frequency Analysis: Theoretical calculation of IR spectra aids in the assignment of the experimentally observed vibrational bands, leading to a more accurate and complete structural confirmation. dergipark.org.trresearchgate.net
Tautomer Energetics: As mentioned previously, DFT is used to calculate the total energies of the thiol and thione tautomers, allowing for the prediction of their relative stabilities and equilibrium populations. researchgate.netacs.org
For pyrazine-thiadiazole hybrids, DFT modeling has been used to reveal HOMO-LUMO configurations and to estimate various chemical reactivity parameters, providing a theoretical foundation for their observed properties. nih.govresearchgate.net
| Computational Method | Calculated Property | Scientific Insight |
|---|---|---|
| Geometry Optimization | Optimized molecular structure (bond lengths, angles) | Provides the most stable 3D conformation. |
| FMO Analysis | HOMO-LUMO energies and energy gap (ΔE) | Predicts chemical reactivity and kinetic stability. |
| MEP Mapping | Electron density and electrostatic potential | Identifies sites for electrophilic and nucleophilic attack. |
| Vibrational Analysis | Theoretical IR/Raman frequencies | Aids in the assignment of experimental spectra. |
| Energy Calculation | Relative energies of tautomers/isomers | Predicts the most stable structural form. |
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used method for geometry optimization and the analysis of electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. nih.gov For derivatives of 1,3,4-thiadiazole, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation by finding the global minimum on the potential energy surface. rsc.orgdergipark.org.tr
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| C-S | 1.75 - 1.85 |
| C=N | 1.30 - 1.35 |
| N-N | 1.35 - 1.40 |
| C-C (ring) | 1.45 - 1.50 |
| C-SH | 1.70 - 1.80 |
| **Bond Angles (°) ** | |
| C-S-C | 85 - 90 |
| S-C-N | 110 - 115 |
| N-N-C | 115 - 120 |
| Note: The data in this table is representative of 1,3,4-thiadiazole derivatives and is not specific to this compound. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation energy. schrodinger.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For N-heterocyclic compounds, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. wuxibiology.com
In the case of pyrazine and 1,3,4-thiadiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur and nitrogen atoms, while the LUMO is typically distributed over the electron-deficient regions. wuxibiology.comresearchgate.net The presence of the electron-withdrawing pyrazinyl ring is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 1,3,4-thiadiazole-2-thiol (B7761032).
The following table provides representative HOMO, LUMO, and energy gap values for similar heterocyclic systems, as specific experimental or calculated values for this compound are not available in the provided search results.
| Parameter | Energy (eV) |
| HOMO | -6.0 to -7.5 |
| LUMO | -1.5 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |
| Note: The data in this table is representative of similar heterocyclic compounds and is not specific to this compound. |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. rsc.org The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. rsc.org
For N-heterocyclic compounds, the MEP map can clearly identify the electronegative nitrogen and sulfur atoms as regions of negative potential (red or yellow), making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netrsc.org The hydrogen atoms, particularly any acidic protons like the one on the thiol group, will appear as regions of positive potential (blue), indicating their susceptibility to deprotonation or interaction with nucleophiles. rsc.org
In this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atoms of the pyrazine and thiadiazole rings, as well as the sulfur atom of the thiol group. The hydrogen atom of the thiol group would be a site of positive potential. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role.
Investigations of Biological Activities in Preclinical and in Vitro Models
Antimicrobial Activity Profile
Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, including 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, are recognized for their broad-spectrum antimicrobial properties. The proposed mechanism of action for its antimicrobial effects involves the disruption of bacterial cell wall synthesis and the inhibition of essential enzymes in bacterial metabolism . The presence of the pyrazine (B50134) ring in conjunction with the thiadiazole moiety is believed to enhance its antimicrobial efficacy .
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis nih.gov. Specifically, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have demonstrated minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL against these Gram-positive strains nih.gov. The structural features of these compounds, particularly substitutions on the thiadiazole ring, play a crucial role in their antibacterial potency .
Some synthesized derivatives have shown better activity against Gram-positive bacteria like S. aureus, Enterococcus faecalis, and Bacillus sp. with MIC values of 1-5 microg ml(-1) ut.ac.ir. However, many derivatives have exhibited poor activity against Gram-negative bacteria ut.ac.irnih.gov. The difference in cell wall structure between Gram-positive and Gram-negative bacteria is a likely reason for this varied efficacy ut.ac.ir.
| Derivative Type | Bacterial Strain | Activity Metric | Observed Value | Reference |
|---|---|---|---|---|
| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC | 20–28 μg/mL | nih.gov |
| 7-[4-(5-amino-1,3,4 thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | S. aureus, E. faecalis, Bacillus sp. | MIC | 1-5 µg/mL | ut.ac.ir |
| Aromatic formazans from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Salmonella typhi, E. coli | Zone of Inhibition | 15–19 mm | nih.gov |
Antifungal Properties against Pathogenic Fungi
The 1,3,4-thiadiazole scaffold is also a key component in compounds with significant antifungal properties. Studies on various derivatives have shown efficacy against a range of pathogenic fungi. For example, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated good antifungal activity against Aspergillus niger and Candida albicans nih.gov. The antifungal activity is often comparable to standard antifungal agents nih.gov.
One study highlighted a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), as a potent agent against different Candida species, with MIC100 values ranging from 8 to 96 μg/ml. nih.govptfarm.pl This compound was found to disrupt cell wall biogenesis in fungi nih.govptfarm.pl. Another study on tris-2,5-disubstituted 1,3,4-thiadiazole derivatives showed good antifungal activity against A. fumigatus, C. albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL ut.ac.ir.
| Derivative Type | Fungal Strain | Activity Metric | Observed Value | Reference |
|---|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | MIC100 | 8–96 μg/mL | nih.govptfarm.pl |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | A. fumigatus, C. albicans, G. candidum | MIC | 8–31.25 μg/mL | ut.ac.ir |
| Aromatic formazans from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | A. niger, Penicillium sp. | Good activity | nih.gov |
Antiviral Spectrum and Potential Targets
While direct antiviral studies on this compound are not extensively detailed in the available literature, the broader class of 1,3,4-thiadiazole derivatives has been investigated for antiviral activities nih.gov. The thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which suggests a potential mechanism of interfering with viral replication nih.gov.
Derivatives of 1,3,4-thiadiazole have been evaluated against a variety of viruses. For instance, some sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the Tobacco Mosaic Virus (TMV) mdpi.comresearchgate.net. Other studies have explored the anti-HIV activity of 2-amino-1,3,4-thiadiazole derivatives, noting that the electronic properties of substituents on the N-aryl group can influence antiviral potency nih.gov. Furthermore, certain patented 2-amino-1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against the human cytomegalovirus (HCMV) polymerase nih.gov.
Potential antiviral targets for this class of compounds could include viral enzymes essential for replication, such as polymerases and proteases. The ability of the thiadiazole nucleus to interact with these biological targets is a key area of ongoing research.
Antitubercular and Anti-parasitic Evaluations
The search for new antitubercular agents has led to the investigation of 1,3,4-thiadiazole derivatives. Some derivatives have shown promising activity against Mycobacterium tuberculosis. For example, certain 7-[4-(5-amino- nih.govmdpi.commdpi.comthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives exhibited moderate activity against the H37Rv strain of M. tuberculosis at a MIC of 10 microg ml(-1) nih.gov. Additionally, pyrazine-containing 1,3,4-oxadiazoles with a substituted azetidin-2-one (B1220530) moiety have demonstrated potent antitubercular effects mdpi.com.
In the realm of anti-parasitic agents, derivatives of 1,3,4-thiadiazole have been evaluated against various parasites. Studies have shown the potential of these compounds against Leishmania amazonensis and Trypanosoma cruzi researchgate.net. Fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, which are structurally related, have also demonstrated significant antileishmanial activity semanticscholar.org. Furthermore, tris-1,3,4-thiadiazole derivatives have been investigated for their in vivo activity against Toxoplasma gondii, showing a significant reduction in parasite count in infected mice nih.gov.
Antiproliferative and Cytotoxic Effects in Malignant Cellular Models
The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer activity often involves the induction of apoptosis through interaction with specific proteins and enzymes involved in cell proliferation and survival .
Inhibition of Proliferation in Specific Cancer Cell Lines (e.g., Breast, Liver, Lung, Leukemia)
Numerous studies have reported the cytotoxic activity of 1,3,4-thiadiazole derivatives against a range of human cancer cell lines.
Breast Cancer: Derivatives have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a derivative of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibited an IC50 of 9 μM against the MDA breast cancer cell line nih.gov. Another study reported that a 1,3,4-thiadiazole derivative displayed potent growth inhibitory activity against MCF-7 cells with an IC50 of 0.28 µg/mL through cell cycle arrest at the G2/M phase mdpi.com. More recently, a compound designated as IVc showed a potent IC50 of 1.47 μM against a panel of breast cancer cell lines acs.org.
Liver Cancer: The human hepatocellular carcinoma (HepG2) cell line has been a common target for evaluating the cytotoxicity of these compounds. One study found that derivatives of this compound showed significant cytotoxicity against HepG-2 cells . Another study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives reported a compound with an IC50 value of 8.03±0.5 μM against HepG-2 cells nih.govresearchgate.net. Mesoionic 1,3,4-thiadiazolium derivatives have also been shown to reduce HepG2 cell viability by approximately 50% at a concentration of 25 μM semanticscholar.org.
Lung Cancer: The A549 human lung cancer cell line has also been used to test the antiproliferative effects of these compounds. Derivatives of this compound have demonstrated cytotoxicity against A-549 cells . A specific 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative showed an IC50 value of 4.37±0.7 μM against this cell line nih.govresearchgate.net. Furthermore, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been tested against A549 cells, with some compounds showing a higher antiproliferative effect than cisplatin (B142131) nih.gov.
Leukemia: The antiproliferative activity of 1,3,4-thiadiazole derivatives has also been observed in leukemia cell lines. An aryl acetamide (B32628) 1,3,4-thiadiazole derivative was found to inhibit the survival of acute promyelocytic leukemia HL-60 cells with an IC50 of 9.6 µM mdpi.com. Additionally, certain 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives exhibited antitumor activity against CCRF-CEM leukemia cells nih.gov.
| Derivative Type | Cancer Cell Line | Cell Line Type | Activity Metric | Observed Value | Reference |
|---|---|---|---|---|---|
| IVc | Breast Cancer Panel | Breast | IC50 | 1.47 µM | acs.org |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA | Breast | IC50 | 9 µM | nih.gov |
| Aryl acetamide 1,3,4-thiadiazole derivative | MCF-7 | Breast | IC50 | 0.28 µg/mL | mdpi.com |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | Liver | IC50 | 8.03±0.5 μM | nih.govresearchgate.net |
| Mesoionic 1,3,4-thiadiazolium derivatives | HepG2 | Liver | ~50% viability reduction at 25 µM | semanticscholar.org | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | Lung | IC50 | 4.37±0.7 μM | nih.govresearchgate.net |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 | Lung | Higher than cisplatin | nih.gov | |
| Aryl acetamide 1,3,4-thiadiazole derivative | HL-60 | Leukemia | IC50 | 9.6 µM | mdpi.com |
| 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole derivatives | CCRF-CEM | Leukemia | Antitumor activity exhibited | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation in Cellular Systems
The anticancer potential of this compound and its related derivatives has been a subject of significant research. Studies indicate that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. The mechanism of action involves interaction with specific proteins and enzymes that are crucial for cell proliferation and survival.
Research on various 1,3,4-thiadiazole derivatives demonstrates their ability to induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. For instance, certain trifluoromethyl-substituted 1,3,4-thiadiazole acetamides were shown to activate caspases 3, 8, and 9. mdpi.com In a comprehensive study, specific N-(4-Chlorophenyl) and N-(6-nitrobenzothiazol-2-yl) substituted 1,3,4-thiadiazole derivatives were found to induce apoptosis in C6 rat glioma cells. turkjps.orgresearchgate.net
Furthermore, this compound has been observed to modulate the cell cycle, a critical process for cell growth and division. It has been reported to cause cell cycle arrest at the G0/G1 phase, which effectively halts the proliferation of cancer cells. Other studies on related 1,3,4-thiadiazole compounds have shown an accumulation of cells in the G2/M phase, further highlighting the scaffold's role in disrupting the cancer cell cycle. turkjps.orgmdpi.com
Table 1: Effects of 1,3,4-Thiadiazole Derivatives on Apoptosis and Cell Cycle
| Derivative Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| This compound | Cancer Cells (General) | Induces apoptosis; Causes G0/G1 phase cell cycle arrest | |
| N-(substituted-phenyl)-1,3,4-thiadiazole derivatives | C6 Rat Glioma | Induction of apoptosis and cell cycle arrest | turkjps.orgresearchgate.net |
| Thiadiazole-colchicine conjugates | HeLa | Induction of apoptosis; G2/M phase accumulation | mdpi.com |
Modulation of Neurological Pathways
The 1,3,4-thiadiazole nucleus is a recognized scaffold for designing agents that act on the central nervous system, with potential applications in treating neurological diseases like epilepsy. researchgate.net
Anticonvulsant Effects in Experimental Animal Models
Derivatives of 1,3,4-thiadiazole have demonstrated significant anticonvulsant activity in a variety of preclinical in vivo models. arjonline.org The compound this compound is specifically noted for its potential anticonvulsant effects. Research on related structures has identified potent activity in rodent models of epilepsy. nih.gov
The structural features of the 1,3,4-thiadiazole ring are crucial for this activity. Studies involving the synthesis and screening of numerous derivatives have shown that specific substitutions on the thiadiazole ring can lead to potent compounds that compare favorably with standard anticonvulsant drugs like phenytoin, phenobarbital, and carbamazepine. arjonline.orgnih.gov For example, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles showed powerful anticonvulsant properties in rodent models. nih.gov Similarly, other synthesized derivatives have shown significant protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govfrontiersin.org
Exploration of Central Nervous System (CNS) Activity
Beyond specific anticonvulsant effects, the 1,3,4-thiadiazole scaffold exhibits broader activity within the central nervous system. The mechanism proposed for the anticonvulsant action involves the prevention of neuron firing in the brain, potentially through the GABAA pathway, which leads to an influx of chloride ions and neuronal inhibition. nih.govfrontiersin.org This modulation of neuronal excitability is a key aspect of its CNS activity. While some derivatives have been investigated for antidepressant activity, this article focuses on non-behavioral CNS effects. nih.gov The core activity relates to the modulation of ion channels and neuronal signaling, which is fundamental to treating conditions like epilepsy. frontiersin.org
Enzyme Inhibition Studies
The 1,3,4-thiadiazole moiety is a prominent feature in the design of various enzyme inhibitors, targeting enzymes that are critical in pathophysiology. turkjps.org
Carbonic Anhydrase Inhibition
Derivatives of 1,3,4-thiadiazole are well-established as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Research has demonstrated that compounds based on the 1,3,4-thiadiazole-2-thiol (B7761032) structure can effectively inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VA, and IX. mdpi.comnih.gov
Studies have shown that these compounds often exhibit more potent inhibition against the cytosolic isoform hCA II compared to hCA I. mdpi.commdpi.com For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were weak inhibitors of cytosolic isoforms CA I and II but acted as potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a derivative with an IC₅₀ value of 0.402 µM, which was more potent than the standard reference drug acetazolamide (B1664987). rsc.org This potent inhibition of CAs contributes to the diuretic effects observed with some 1,3,4-thiadiazole derivatives. researchgate.net
Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1,3,4-Thiadiazole Derivatives
| Derivative Class | CA Isoform | Inhibition Value (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA I | 102 nM - 7.42 µM | nih.gov |
| hCA II | 0.54 - 7.42 µM | nih.gov | |
| hCA VA | 4.2 - 32 nM | nih.gov | |
| hCA VB | 1.3 - 74 nM | nih.gov | |
| 1,3,4-thiadiazole-thiazolidinone hybrid (Compound 7i) | Carbonic Anhydrase | IC₅₀ = 0.402 µM | rsc.org |
| Bis-sulfonamides with 1,3,4-thiadiazole ring | hCA II | 21 - 129 nM | mdpi.com |
| Bis-sulfonamides with 1,3,4-thiadiazole ring | hCA IX | 23 - 79 nM | mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it an important target for antimicrobial and anticancer therapies. nih.govmdpi.com The suppression of DHFR leads to a disruption of DNA replication and ultimately cell death. nih.gov The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as DHFR inhibitors. mdpi.commdpi.com
While research specifically on the DHFR inhibition of this compound is limited in the provided context, studies on structurally related compounds underscore the potential of this chemical class. For example, a series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their DHFR inhibitory activity. mdpi.com Other heterocyclic systems hybridized with thiadiazole or thiazole (B1198619) moieties have also shown noticeable effects in suppressing the DHFR enzyme. nih.govnih.gov For instance, a thiazolo[4,5-d]pyridazine (B3050600) derivative proved to be a highly active DHFR inhibitor with an IC₅₀ of 0.06µM. nih.gov These findings suggest that the 1,3,4-thiadiazole core is a promising platform for the development of novel DHFR inhibitors. snv63.rumdpi.com
Kinase Inhibition (e.g., EGFR, HER-2, c-KIT)
The 1,3,4-thiadiazole nucleus is a recognized scaffold for developing inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancers. bepls.com Derivatives of this structure have been specifically investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are validated targets in cancer therapy. mdpi.com
Studies on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to this compound, have demonstrated their potential as dual EGFR/HER-2 inhibitors. mdpi.com One investigation highlighted a derivative, compound 29i , which effectively inhibited the phosphorylation of both EGFR and HER-2. mdpi.com Another series of 1,3,4-thiadiazole hybrids also showed strong enzymatic inhibition against EGFR. nih.gov For instance, compounds 32a and 32d from this series displayed potent EGFR inhibitory activity with IC₅₀ values of 0.08 µM and 0.30 µM, respectively. nih.gov While specific data on c-KIT inhibition for this particular pyrazinyl derivative is not extensively documented, the proven activity against EGFR and HER-2 underscores the potential of the 1,3,4-thiadiazole scaffold in targeting key oncogenic kinases.
Table 1: Kinase Inhibition by Analogous 1,3,4-Thiadiazole Derivatives
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Analog 32a | EGFR | 0.08 µM | nih.gov |
| Analog 32d | EGFR | 0.30 µM | nih.gov |
| Analog 29i | EGFR/HER-2 | Inhibited phosphorylation | mdpi.com |
Tubulin Polymerization Interference
Tubulin polymerization is a fundamental process for microtubule formation, which is essential for cell division, motility, and intracellular transport. bepls.com The 1,3,4-thiadiazole scaffold has been identified as a promising structural motif for the development of agents that interfere with this process. nih.gov Certain derivatives of 1,3,4-thiadiazole act as microtubule-destabilizing agents by binding to tubulin subunits and disrupting their assembly, which leads to cell cycle arrest and apoptosis. bepls.com
For example, a series of imidazo[2,1-b] bepls.comnih.govnih.govthiadiazole-linked oxindoles were synthesized and evaluated for their effect on tubulin assembly. nih.gov One compound from this series, Analog 7 , was a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.15 µM, which was more potent than the well-known inhibitor combretastatin (B1194345) A-4 in the same assay. nih.gov This activity was associated with an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine-binding site of tubulin. nih.gov These findings indicate that the 1,3,4-thiadiazole core can be effectively incorporated into structures designed to target microtubule dynamics.
Table 2: Tubulin Polymerization Inhibition by Analogous Thiadiazole Derivatives
| Compound | Biological Effect | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Analog 7 (Imidazothiadiazole-linked oxindole) | Tubulin Polymerization Inhibition | 0.15 µM | nih.gov |
| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.16 µM | nih.gov |
Antioxidant Activity Investigations
The antioxidant potential of this compound is attributed in part to its thiol group, which can scavenge free radicals and potentially protect cells from oxidative damage. bepls.com The 1,3,4-thiadiazole ring itself is a key component in many compounds investigated for their antioxidant properties. nih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of 1,3,4-thiadiazole-2-thiol derivatives is frequently evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. A study focusing on a novel series of 5-substituted-1,3,4-thiadiazole-2-thiols demonstrated their potential as antioxidants. researchgate.net The results showed that several derivatives exhibited very high antioxidant activities in both DPPH and ABTS assays, suggesting that modifications at the 5-position of the thiadiazole ring can significantly influence this property. researchgate.net Additionally, research on related structures, such as 1,2,4-triazole-3-thiol derivatives bearing pyrazine units, has also confirmed antioxidant capabilities. researchgate.net
Table 3: Antioxidant Activity of Representative 5-Substituted-1,3,4-thiadiazole-2-thiol Analogs
| Compound | DPPH Scavenging (IC₅₀) | ABTS Scavenging (IC₅₀) | Reference |
|---|---|---|---|
| Analog 3b | High Activity | High Activity | researchgate.net |
| Analog 3d | High Activity | High Activity | researchgate.net |
| Analog 3h | High Activity | High Activity | researchgate.net |
Specific IC₅₀ values were not detailed in the abstract but were described as "very high antioxidant activities."
Oxidative Stress Mitigation in Cellular Systems
While chemical assays confirm the radical-scavenging ability of the 1,3,4-thiadiazole-2-thiol scaffold, detailed studies on the specific ability of this compound to mitigate oxidative stress within cellular systems are not extensively reported in the reviewed literature. The inherent antioxidant activity demonstrated through radical scavenging suggests a potential for this compound to protect cells from oxidative damage. bepls.com However, further in vitro cellular studies are required to fully elucidate its role in modulating intracellular reactive oxygen species (ROS) levels and protecting against oxidative stress-induced cellular damage.
Anti-inflammatory Response in In Vitro Models
Derivatives of the 1,3,4-thiadiazole scaffold have been widely investigated for their anti-inflammatory properties. nih.gov Research indicates these compounds can modulate inflammatory pathways, often through the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov
A strategy for developing potent anti-inflammatory agents involves creating hybrid molecules that can inhibit multiple targets. One study described a series of 1,3,4-thiadiazole-thiazolidinone hybrids designed as dual inhibitors of COX-2 and 15-LOX. nih.gov The most promising compound from this series, Analog 6l , demonstrated potent inhibition of COX-2 with an IC₅₀ of 70 nM and a high selectivity index (SI=220), alongside simultaneous inhibition of 15-LOX with an IC₅₀ of 11 µM. nih.gov This dual activity is comparable to standard drugs like celecoxib (B62257) (for COX-2) and zileuton (B1683628) (for 15-LOX). nih.gov Further studies on related hybrids confirmed that the nature of the substituent at the 5-position is crucial for activity, with smaller groups favoring 15-LOX binding and bulkier groups favoring COX binding. nih.gov Other research on imidazo[2,1-b] bepls.comnih.govnih.govthiadiazole derivatives also showed significant anti-inflammatory activity, with some compounds exhibiting higher COX-2 inhibition than the standard drug diclofenac (B195802) in docking studies. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Analogous 1,3,4-Thiadiazole Derivatives
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| Analog 6l | COX-2 | 70 nM | 220 | nih.gov |
| Analog 6l | 15-LOX | 11 µM | - | nih.gov |
| Celecoxib (Reference) | COX-2 | 49 nM | 308 | nih.gov |
| Analog 4q | COX-2 | 0.1 µM | - | nih.gov |
| Analog 4q | 15-LOX | 10.21 µM | - | nih.gov |
Molecular Mechanism of Action and Target Identification
Ligand-Receptor Interaction Analysis via Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. These simulations are instrumental in identifying potential biological targets and understanding the molecular basis of the compound's activity.
While direct crystallographic data for 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol complexed with a protein target is not extensively available, molecular docking studies on structurally related compounds have identified several putative biological targets. The unique combination of the pyrazine (B50134) ring, known for its role in forming polar and non-polar interactions, and the 1,3,4-thiadiazole (B1197879) ring, a bioisostere of pyrimidine, suggests its potential to interact with a wide range of enzymes and receptors. researchgate.netmdpi.com
Studies on related 1,3,4-thiadiazole derivatives have pointed towards several potential enzyme targets. These include enzymes crucial for cell proliferation and survival, highlighting the compound's potential in anticancer research. Putative targets identified through docking studies of similar heterocyclic compounds include:
Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, making it a target for anticancer therapies. nih.govnih.govresearchgate.net
Carbonic Anhydrases (CA): Involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and certain cancers. mdpi.comresearchgate.net
Tyrosine Kinases (e.g., EGFR): These enzymes are critical components of signaling pathways that control cell growth and division. mdpi.comresearchgate.net
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and also implicated in cancer progression. bohrium.com
Lumazine (B192210) Synthase: An enzyme found in the riboflavin (B1680620) biosynthesis pathway of microorganisms, suggesting a potential target for antimicrobial activity. nih.gov
ADP-sugar pyrophosphatase (NUDT5): An enzyme involved in nucleotide metabolism. uowasit.edu.iq
The following table summarizes putative targets identified for structurally related thiadiazole and pyrazine compounds through molecular docking simulations.
| Putative Target Enzyme/Protein | Therapeutic Area | Reference Compound Class |
| Dihydrofolate Reductase (DHFR) | Anticancer | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives |
| Carbonic Anhydrase (CA) | Diuretic, Anticancer | 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Pyrazine containing 1,2,3-triazole derivatives |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer | Thiazolyl-pyrazoline derivatives |
| Lumazine Synthase | Antitubercular | Pyrazine containing 1,3,4-oxadiazoles |
| ADP-sugar pyrophosphatase (NUDT5) | Anticancer | 1,3,4-Thiadiazole derivatives |
Molecular docking simulations not only predict targets but also elucidate the specific interactions that stabilize the ligand-receptor complex. For pyrazine-containing ligands, the most frequently observed interaction is a hydrogen bond where a pyrazine nitrogen atom acts as the acceptor. researchgate.net The thiol group on the 1,3,4-thiadiazole ring is also a key functional group capable of forming significant interactions.
In a docking study of a 1,3,4-thiadiazole derivative with its target, ADP-sugar pyrophosphatase (NUDT5), the compound demonstrated a high binding affinity with a docking score of -8.9 kcal/mol. uowasit.edu.iq The stability of this complex was attributed to the formation of four hydrogen bonds with the target protein. uowasit.edu.iq Similarly, docking studies of related pyrazine-containing compounds against lumazine synthase, a target in Mycobacterium tuberculosis, revealed high docking scores, indicating strong binding potential. nih.gov
The key interactions for pyrazine and thiadiazole derivatives typically involve:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the heteroatoms of the thiadiazole ring are common hydrogen bond acceptors. researchgate.net
π-Interactions: The aromatic nature of the pyrazine ring allows for π-π stacking or π-cation interactions with aromatic amino acid residues in the protein's active site. researchgate.net
Hydrophobic Interactions: Alkyl or aryl substituents can form van der Waals forces with non-polar pockets of the target protein.
Metal Coordination: The heterocyclic nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes. researchgate.net
Cellular Pathway Interrogation and Signal Transduction Modulation
The interaction of this compound with its molecular targets can trigger a cascade of downstream effects, modulating cellular signaling pathways.
A significant area of investigation for pyrazine-containing compounds is their role as modulators of ion channels. A patent for polycyclic pyrazines describes a class of compounds capable of decreasing ion flow through potassium ion channels. google.com This suggests that this compound could potentially function as a potassium channel modulator. Furthermore, studies on other 1,3,4-thiadiazole derivatives have shown anticonvulsant activity, with proposed mechanisms involving the modulation of voltage-gated ion channels and the GABAergic system. frontiersin.orgnih.gov This line of evidence points to the compound's potential to influence neuronal excitability and signaling by altering ion flux across cell membranes.
The binding of thiadiazole derivatives to cellular targets can lead to changes in the expression levels of various genes and proteins, thereby altering cellular functions like apoptosis, cell cycle, and inflammation.
Research on pyrazole (B372694) derivatives that also contain thiazole (B1198619) and thiadiazole moieties has shown they can significantly increase the expression of key apoptosis-related genes, such as Caspase-3 and Caspase-8, in pancreatic cancer cells. nih.gov This upregulation of caspases, which are proteases that execute programmed cell death, indicates a pro-apoptotic mechanism of action. nih.gov In the same study, the expression of the cell cycle-related gene CDK6 was also elevated. nih.gov
Conversely, other studies on related thiazolyl-pyrazoline derivatives demonstrated a decrease in the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMP-2 and MMP-9) in cancer cell lines. bohrium.com The downregulation of these proteins, which are involved in inflammation and metastasis, suggests an anti-inflammatory and anti-metastatic potential. bohrium.com Additionally, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to inhibit the activity of the kinase ERK1/2, a critical node in cell signaling pathways that promote proliferation. mdpi.com
The following table summarizes observed changes in gene and protein expression from studies on related heterocyclic compounds.
| Gene/Protein | Change in Expression | Cellular Pathway | Implication | Reference Compound Class |
| Caspase-3 | Increased | Apoptosis | Induction of cell death | Pyrazolyl-thiadiazole derivatives |
| Caspase-8 | Increased | Apoptosis | Induction of cell death | Pyrazolyl-thiadiazole derivatives |
| COX-2 | Decreased | Inflammation | Anti-inflammatory effect | Thiazolyl-pyrazoline derivatives |
| MMP-2, MMP-9 | Decreased | Metastasis | Anti-metastatic effect | Thiazolyl-pyrazoline derivatives |
| ERK1/2 | Inhibited | Cell Proliferation | Inhibition of cell growth | 2-amino-1,3,4-thiadiazole derivatives |
The ability of a compound to be effective relies on its capacity to reach its intracellular or membrane-bound targets. The structural features of the 1,3,4-thiadiazole ring are thought to play a crucial role in its bioavailability. The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these heterocyclic compounds to cross cellular membranes. This property facilitates their access to intracellular biological targets, which is a critical factor for their pharmacological activity. jmchemsci.com While specific studies measuring the membrane permeability of this compound are not detailed, the inherent characteristics of its core structure suggest favorable cell penetration capabilities.
Structure Activity Relationship Sar and Rational Design Principles
Impact of Pyrazinyl Substitution on Biological Activities
The pyrazine (B50134) ring, a nitrogen-containing heterocycle, at the 5-position of the thiadiazole core is a critical determinant of the molecule's biological activity. Heterocyclic rings are considered vital structural units in the development of therapeutic agents. researchgate.net The presence of nitrogen atoms in the pyrazine ring, similar to other heteroatoms like sulfur and oxygen, contributes to the molecule's therapeutic profiles. researchgate.net
Research into pyrazine-substituted 1,3,4-thiadiazole (B1197879) derivatives has demonstrated their potential as anticonvulsant agents. A study involving the synthesis of various derivatives confirmed that the pyrazine moiety is a key component for this activity. researchgate.net When compared to other substitutions, the pyrazinyl group's specific electronic and steric properties can significantly influence the compound's interaction with biological targets. For instance, in the context of anticancer activity, the introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core is often found to enhance the effect. nih.gov The specific nature of this aromatic or heteroaromatic ring, such as pyrazine, plays a pivotal role in modulating this activity.
Role of the Thiol Group and its Derivatization in Modulating Activity
The thiol (-SH) group at the 2-position of the thiadiazole ring is a key functional group that significantly influences the compound's reactivity and biological activity. This group is amenable to various chemical reactions, including oxidation to form disulfides or substitution to create thioethers and thioesters. This versatility allows for extensive derivatization to modulate the compound's pharmacological properties.
Derivatization of the thiol group is a common strategy to enhance biological efficacy. For example, S-alkylation to form thioether derivatives is a widely employed technique. Studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have shown that such modifications can lead to potent diuretic and antidepressant activities. researchgate.netnih.gov The nature of the substituent attached to the sulfur atom is crucial. For instance, the synthesis of thiobenzyl derivatives of 5-amino-1,3,4-thiadiazole-2-thiol resulted in compounds with significant antidepressant activity. nih.gov
Furthermore, the oxidation state of the sulfur in the side chain can dramatically impact activity. It has been noted that converting a sulfide (B99878) linker to a sulfinyl group can increase the inhibitory activity against certain biological targets, such as Hepatitis B virus DNA. mdpi.com This highlights the importance of the electronic properties of the group attached to the thiadiazole core. The antioxidant activity of the parent compound is also attributed to the thiol group's ability to scavenge free radicals.
Table 1: Effect of Thiol Derivatization on Biological Activity
| Parent Compound | Derivative Type | Resulting Activity | Reference |
|---|---|---|---|
| 5-amino-1,3,4-thiadiazole-2-thiol | Thiobenzyl derivatives | Antidepressant | nih.gov |
| 5-amino-1,3,4-thiadiazole-2-thiol | S-alkyl/S-acyl derivatives | Diuretic | researchgate.net |
| 5-substituted-1,3,4-thiadiazole-2-thioether | Sulfinyl derivative | Increased HBV Inhibition | mdpi.com |
This table is interactive and can be sorted by column.
Influence of Linkers and Side Chains on Pharmacological Profiles
The introduction of various linkers and side chains to the 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol scaffold is a fundamental strategy in rational drug design to optimize its pharmacological profile. The nature, length, and flexibility of these linkers can profoundly affect the compound's binding affinity, selectivity, and pharmacokinetic properties.
Different types of linkers have been explored in the broader class of 1,3,4-thiadiazole derivatives. For example, piperazine (B1678402) moieties have been used to link the thiadiazole core to other chemical entities, yielding compounds with antibacterial and antifungal activities. orientjchem.org In the context of anticancer agents, an acetamide (B32628) linker has been used to connect a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety to a pyridinium (B92312) ring, resulting in a compound with good activity against the MCF-7 cancer cell line. nih.govnih.gov
The choice of side chains is equally critical. Studies on 1,3,4-thiadiazole-containing pyrazole (B372694) oximes revealed that different substituents on the phenyl ring of the pyrazole moiety led to varying levels of insecticidal and acaricidal activities. nih.gov For instance, certain substitutions resulted in compounds with high efficacy against specific pests like Plutella xylostella and Aphis craccivora. nih.gov This demonstrates that even subtle changes in the side chain can lead to significant differences in biological specificity and potency. The strategic placement of electron-withdrawing groups, such as chlorine atoms, on phenyl side chains has been shown to boost the cytotoxic activity of thiadiazole derivatives. nih.gov
Table 2: Influence of Linkers and Side Chains on Anticancer Activity of 5-Aryl-1,3,4-thiadiazole Derivatives
| Linker/Side Chain | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Acetamide-Pyridinium | MCF-7 | 7.56 µg/mL | nih.gov |
| Piperazine-Cyclohexyl | HepG2 | 4.31 µg/mL | nih.gov |
| Piperazine-Benzyl | MCF-7 | 4.87 µg/mL | nih.gov |
| Benzyl Piperidine | HepG2 | 4.96 µg/mL | nih.gov |
This table is interactive and can be sorted by column.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,3,4-thiadiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as anticancer and antimicrobial activities. researchgate.netymerdigital.com
These studies typically involve calculating a wide range of molecular descriptors, including electronic, topological, and physicochemical properties. For a series of 1,3,4-thiadiazole derivatives studied as antitubulin agents, a QSAR model suggested that polarizability (POL), molar volume (MV), molecular weight (MW), the octanol/water partition coefficient (logP), and molar refractivity (MR) were crucial descriptors for inhibitory activity. researchgate.net Another QSAR study on the anti-proliferative activity of 1,3,4-thiadiazole derivatives against lung cancer cell lines highlighted the importance of descriptors related to hydrogen bond strength and topological radius. researchgate.net
While specific QSAR models for this compound are not extensively reported, the general findings for the 1,3,4-thiadiazole class are highly relevant. These models provide a rational basis for designing new derivatives with enhanced potency by optimizing the identified key descriptors. The use of multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods employed to build these predictive models. researchgate.net
Pharmacophore Elucidation for Enhanced Potency and Selectivity
Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. The 1,3,4-thiadiazole nucleus itself is considered a versatile and privileged pharmacophore in medicinal chemistry. nih.govresearchgate.net
For 1,3,4-thiadiazole derivatives, pharmacophore models often highlight the importance of several key features. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, in the design of VEGFR-2 inhibitors, the 1,3,4-thiadiazole moiety was identified as a critical hetero-aromatic system capable of occupying the hinge region of the receptor's binding site. nih.gov The nitrogen atoms of the thiadiazole and pyrazine rings, along with the sulfur of the thiol group in this compound, can act as hydrogen bond acceptors, while the thiol group can also be a hydrogen bond donor. The pyrazine and thiadiazole rings provide the necessary aromatic and hydrophobic features for binding to many biological targets. mdpi.com
By understanding the specific pharmacophoric requirements of a target enzyme or receptor, medicinal chemists can design new derivatives of this compound with enhanced potency and selectivity. This involves modifying the scaffold to better match the identified pharmacophore, thereby improving its binding affinity and optimizing its therapeutic effect.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-amino-1,3,4-thiadiazole-2-thiol |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole |
| Acetazolamide (B1664987) |
| Sulfamethizole |
| Megazol |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide |
| 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid |
| 2-(5-(5-oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid |
| N-[5-({[1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl}thiophene-2-carboxyamide |
| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1, 3,4 -thiadiazole |
| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole |
| 2-amino-5-phenyl-1,3,4-thiadiazole |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine |
| N-(5-(4-((1,l'-Biphenyl)sulfonyl)piperazine-1-yl)-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide |
This table is interactive and can be sorted by column.pyrazine-2-carboxamide | This table is interactive and can be sorted by column.
Coordination Chemistry and Potential for Material Science Applications
Ligand Properties of 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol with Transition Metals
The ligand's ability to exist in thiol-thione tautomeric forms influences its reactivity and coordination behavior. isres.orgmdpi.com The thione form is often predominant in the solid state and in solution, which affects the coordination pathways. researchgate.net The pyrazine (B50134) and thiadiazole rings contain nitrogen atoms with lone pairs of electrons, and the exocyclic sulfur atom of the thiol/thione group provides an additional soft donor site, making the compound an excellent candidate for chelation with a variety of transition metals.
While specific studies detailing the complexation of this compound with a wide range of metals are not extensively documented, research on analogous structures provides significant insight into its expected behavior. Studies on the closely related ligand, 5-(pyrazin-2-yl)-1,2,4-triazole-5-thione (a triazole analogue), have demonstrated successful complexation with Co(II), Ni(II), Cu(II), and Zn(II). scite.ai In these complexes, the ligand coordinates with the metal ions to form stable structures. scite.ai
For other 1,3,4-thiadiazole (B1197879) derivatives, complexation with Cr(III), Co(II), and Ni(II) has been shown to yield stable, often octahedral, complexes. rdd.edu.iqresearchgate.netresearchgate.net The molar conductance measurements for many of these complexes suggest they are non-electrolytes, indicating that the anionic species (like chloride) are part of the coordination sphere. jmchemsci.com
Based on the study of its triazole analogue, 5-(pyrazin-2-yl)-1,2,4-triazole-5-thione, the following complexation behavior can be anticipated. scite.ai
| Metal Ion | Resulting Complex (with Analogue Ligand HL) | Proposed Stoichiometry (Metal:Ligand) |
| Co(II) | Co(HL)Cl₂ | 1:1 |
| Ni(II) | Ni(HL)Cl₂ | 1:1 |
| Cu(II) | Cu(HL)Cl₂ | 1:1 |
| Zn(II) | Zn(HL)₃Cl₂ | 1:3 |
| HL = 5-(pyrazin-2-yl)-1,2,4-triazole-5-thione |
The multifunctional nature of this compound allows for several possible binding modes. Research on similar heterocyclic systems provides a strong basis for predicting its coordination behavior.
Bidentate Chelation: The most probable coordination mode involves bidentate chelation, where the ligand binds to a single metal center through two donor atoms. For the analogous 5-(pyrazin-2-yl)-1,2,4-triazole-5-thione, it was determined that the ligand chelates to Co(II), Ni(II), and Cu(II) ions via the N(4) atom of the pyrazine ring and the N(5) atom of the triazole ring. scite.ai A similar N,N-bidentate coordination is highly plausible for the target thiadiazole compound, utilizing a pyrazine nitrogen and an adjacent thiadiazole nitrogen.
Monodentate Coordination: Coordination could also occur in a monodentate fashion, likely through the exocyclic sulfur atom, which is a soft donor and would preferentially bind to soft metal ions like Ag(I).
Bridging Ligand: The presence of multiple, spatially separated donor sites (pyrazine nitrogen, thiadiazole nitrogens, and the thione/thiol sulfur) allows the ligand to act as a bridge between two or more metal centers, facilitating the formation of coordination polymers.
These binding modes give rise to various coordination geometries, which are typically determined by the nature of the metal ion, its oxidation state, and the ligand-to-metal ratio. For related thiadiazole complexes, octahedral and square planar geometries are common. researchgate.netjmchemsci.com
| Metal Ion (in related complexes) | Likely Coordination Geometry | Supporting Evidence |
| Cr(III) | Octahedral | Often forms six-coordinate complexes. rdd.edu.iqresearchgate.netjmchemsci.com |
| Ni(II) | Octahedral or Square Planar | Can form octahedral complexes rdd.edu.iqresearchgate.net or square planar geometries depending on the ligand field. researchgate.netjmchemsci.com |
| Co(II) | Octahedral or Square Planar | Geometries vary, with octahedral being common. rdd.edu.iqresearchgate.net Some derivatives show square planar geometry. researchgate.net |
Exploration in Functional Materials (excluding lubricity/industrial application focus)
The ability of this compound to form stable and structurally diverse metal complexes makes it a promising building block for functional materials.
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The development of new ligands is crucial for creating MOFs with desired properties. Thiol, thioether, and thiadiazole-based ligands are of growing interest for constructing functional MOFs. mdpi.comrsc.org
The structure of this compound is well-suited for this purpose. It can act as a multitopic linker, with the pyrazine and thiadiazole rings providing rigid connections and multiple coordination sites necessary for building extended 1D, 2D, or 3D networks. mdpi.com For instance, ligands like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) have been successfully used to create luminescent Cd(II) MOFs. mdpi.com The combination of a pyrazine unit (a common component in MOF chemistry) with the thiadiazole-thiol moiety offers a pathway to novel frameworks with potentially interesting electronic or host-guest properties. Thiol and thioether functionalities can be introduced into MOFs either directly through the ligand during synthesis or via post-synthetic modification. rsc.org
The coordination sites within this compound make it a strong candidate for applications in chemical sensing. The interaction of the ligand with specific metal ions can lead to a measurable change in its physical properties, such as color or fluorescence.
Luminescent MOFs (L-MOFs) are a class of materials where the framework's fluorescence is modulated by the presence of analytes. Thiadiazole-based ligands have been incorporated into L-MOFs for sensing applications. mdpi.com For example, a Cd(II) coordination polymer containing a dimercapto-1,3,4-thiadiazole derivative was shown to be a good luminescent sensor for ethanol (B145695) through emission quenching. mdpi.com Given that the pyrazine-thiadiazole core is a conjugated system, it is likely to be fluorescent. Its coordination to heavy or paramagnetic metal ions could quench this fluorescence, providing a "turn-off" sensing mechanism. Conversely, coordination to certain ions like Zn(II) or Cd(II) could enhance emission, leading to a "turn-on" sensor. Furthermore, pyridine-based thiol ligands have been developed for the effective precipitation and removal of heavy metals like copper and cadmium from solutions, suggesting a role in environmental remediation and analysis. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol has traditionally been achieved through established chemical pathways. A prevalent method involves the reaction of pyrazine-2-carboxylic acid hydrazide with carbon disulfide in a basic medium, typically potassium hydroxide (B78521), followed by cyclization. This foundational approach, while effective, is paving the way for more innovative and efficient synthetic strategies.
Exploration of New Biological Targets and Disease Areas (excluding human trials)
The 1,3,4-thiadiazole (B1197879) scaffold is a well-established pharmacophore, known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. dovepress.comconnectjournals.comnih.gov For this compound, its mechanism of action in antimicrobial contexts is understood to involve the disruption of bacterial cell wall synthesis and the inhibition of crucial metabolic enzymes. In the realm of oncology, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
The future exploration of this compound's biological potential will likely venture into new territories. Researchers are investigating its efficacy against a broader spectrum of microbial pathogens, including drug-resistant strains of bacteria and fungi. nih.gov The anti-inflammatory properties of the 1,3,4-thiadiazole ring suggest that this compound could be a candidate for targeting inflammatory pathways in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the neuroprotective potential of thiadiazole derivatives is an emerging area of interest. semanticscholar.org Investigations into the effect of this compound on neurological disorders, such as Alzheimer's and Parkinson's disease, by targeting relevant enzymes and receptors, could unveil new therapeutic applications. The diverse biological activities of the parent scaffold also open doors for exploring its utility in treating parasitic diseases. researchgate.net
Integration with Advanced Drug Discovery Paradigms (e.g., fragment-based drug design)
Fragment-based drug design (FBDD) has become a powerful strategy in modern drug discovery, and the 1,3,4-thiadiazole scaffold is well-suited for this approach. nih.gov The thiazole (B1198619) and thiadiazole scaffolds have been successfully employed in fragment screening campaigns to identify initial hits for various biological targets. nih.gov
This compound, with its distinct chemical moieties, can serve as a valuable fragment for screening against a multitude of protein targets. The pyrazine (B50134) ring, the thiadiazole core, and the thiol group each offer unique interaction points that can be exploited for binding to protein active sites. Future FBDD campaigns will likely involve the creation of libraries of fragments based on the this compound core. Hits identified from these screenings can then be elaborated and optimized through structure-guided design to develop potent and selective inhibitors for specific disease-related targets. This approach allows for a more rational and efficient exploration of the chemical space around this versatile scaffold.
Advanced Computational and In Silico Screening Techniques
Computational and in silico methods are becoming indispensable tools in drug discovery, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of new chemical entities. Molecular docking studies have been employed to investigate the binding interactions of thiadiazole derivatives with various biological targets, such as enzymes and receptors. semanticscholar.orgdovepress.comnih.govresearchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.net
For this compound, advanced computational techniques will play a pivotal role in its future development. Hierarchical virtual screening and molecular dynamics simulations can be utilized to screen large compound libraries and predict the binding affinities and stability of derivatives of this compound against novel biological targets. nih.gov These in silico studies can help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery process.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models will provide valuable insights for the rational design of more potent and selective analogues.
Synergistic Effects with Other Therapeutic Agents
Combination therapy is a cornerstone of treatment for many complex diseases, including cancer and infectious diseases. The investigation of synergistic effects between a new chemical entity and existing drugs can lead to improved therapeutic outcomes and combat the development of drug resistance. Studies have already demonstrated the synergistic antibacterial effects of 1,3,4-thiadiazole derivatives when combined with conventional antibiotics like kanamycin. mdpi.com
The future holds significant promise for exploring the synergistic potential of this compound. Research will likely focus on combining this compound with other anticancer agents to enhance their cytotoxic effects on tumor cells. In the context of infectious diseases, its combination with existing antibiotics or antifungals could lead to more effective treatment regimens, particularly against resistant pathogens. Spectroscopic analysis and other biophysical techniques will be instrumental in elucidating the mechanisms underlying these synergistic interactions at a molecular level.
Q & A
Q. How does computational modeling predict interactions with novel biological targets?
- Methodology : Molecular dynamics simulations (GROMACS) model ligand-receptor binding over 100 ns. Quantum mechanical calculations (DFT) assess electronic properties (e.g., HOMO-LUMO gaps). Pharmacophore screening against databases (ZINC15) identifies off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
